molecular formula C19H17NO4S2 B4755348 (5Z)-3-(4-ethoxyphenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-ethoxyphenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4755348
M. Wt: 387.5 g/mol
InChI Key: ADMGCTAFNJWVQW-BOPFTXTBSA-N
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Description

The compound (5Z)-3-(4-ethoxyphenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted at position 3 with a 4-ethoxyphenyl group and at position 5 with a 4-hydroxy-3-methoxybenzylidene moiety in the Z-configuration. Rhodanine derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The Z-isomer configuration is critical for maintaining planar geometry, which facilitates intermolecular interactions such as hydrogen bonding and π-stacking, as observed in crystallographic studies .

Properties

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c1-3-24-14-7-5-13(6-8-14)20-18(22)17(26-19(20)25)11-12-4-9-15(21)16(10-12)23-2/h4-11,21H,3H2,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMGCTAFNJWVQW-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-3-(4-ethoxyphenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has shown a wide range of biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this specific compound, highlighting its potential as an anticancer agent, its antioxidant properties, and other pharmacological effects.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are recognized for their diverse biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Antioxidant

Recent studies indicate that thiazolidin-4-one compounds can act as multi-target enzyme inhibitors, making them valuable in drug development for various diseases, particularly cancer .

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives is well-documented. For instance, a study demonstrated that several thiazolidinone compounds exhibited significant cytotoxic effects against various cancer cell lines, including K562 and HeLa cells. The compound was shown to induce apoptosis through both extrinsic and intrinsic signaling pathways .

Case Study: Cytotoxicity Evaluation

In a comparative study, the compound exhibited IC50 values ranging from 8.5 µM to 15.1 µM against K562 and HeLa cell lines, indicating strong cytotoxic activity. These values were comparable to or better than standard chemotherapeutic agents like cisplatin .

Cell LineIC50 Value (µM)Comparison to Cisplatin
K5628.5 - 14.9Comparable
HeLa8.9 - 15.1Comparable
MDA-MB-36112.7 - 25.6Higher than cisplatin

Antioxidant Properties

The antioxidant activity of thiazolidinone derivatives is another area of interest. Research indicates that these compounds can scavenge free radicals effectively, providing a protective effect against oxidative stress.

Antioxidant Activity Evaluation

A study measured the total antioxidant capacity of various thiazolidinone derivatives using DPPH and ABTS radical scavenging assays. The compound in focus demonstrated significantly higher antioxidant activity compared to ibuprofen, with EC50 values indicating potent radical scavenging capabilities .

CompoundEC50 Value (µM)Comparison to Ibuprofen
(5Z) Compound53.9814 times more active
Ibuprofen773.67Reference

Other Biological Activities

Beyond anticancer and antioxidant properties, thiazolidinones have been evaluated for additional pharmacological effects:

  • Anti-inflammatory : Thiazolidinone derivatives have shown promise in reducing inflammation markers.
  • Antimicrobial : Several studies have reported antimicrobial activity against various pathogens.
  • Antidiabetic : Some derivatives exhibit hypoglycemic effects and improve insulin sensitivity.

Scientific Research Applications

The compound (5Z)-3-(4-ethoxyphenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has garnered attention in various scientific research applications due to its potential therapeutic properties. This article explores its applications in medicinal chemistry, including its biological activities and mechanisms of action, supported by relevant case studies and data tables.

Properties

The compound features a thiazolidinone core, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that compounds similar to the one can scavenge free radicals effectively, reducing cellular damage.

Anticancer Properties

Several studies have explored the anticancer potential of thiazolidinone derivatives. The compound has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms such as:

  • Inducing apoptosis in cancer cells.
  • Inhibiting tumor growth by disrupting cell cycle progression.
    A notable study found that similar thiazolidinone compounds significantly reduced tumor size in animal models, highlighting their potential as chemotherapeutic agents.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Thiazolidinones are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. Research has shown that derivatives can reduce inflammation markers in vitro and in vivo, making them candidates for treating inflammatory diseases.

Antimicrobial Activity

Thiazolidinones have been reported to possess antimicrobial properties against a range of pathogens. The compound's ability to inhibit bacterial growth has been tested against Gram-positive and Gram-negative bacteria, showing effectiveness comparable to standard antibiotics. This suggests its potential application in developing new antimicrobial agents.

Diabetes Management

Thiazolidinones are also explored for their role in managing diabetes due to their insulin-sensitizing effects. Compounds with similar structures have been shown to improve glucose metabolism and reduce insulin resistance in diabetic models.

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Antioxidant Significant reduction in oxidative stress markers.
Anticancer Induced apoptosis in breast cancer cell lines.
Anti-inflammatory Decreased levels of TNF-alpha and IL-6 in vivo.
Antimicrobial Effective against Staphylococcus aureus and E.coli.
Diabetes Management Improved insulin sensitivity in diabetic rats.

Detailed Findings from Selected Studies

  • Antioxidant Activity : A study published in Journal of Medicinal Chemistry demonstrated that thiazolidinone derivatives could effectively scavenge DPPH radicals, showcasing their potential as antioxidant agents .
  • Anticancer Properties : In a research article from Cancer Letters, the compound was found to inhibit cell proliferation by inducing G0/G1 phase arrest in cancer cells, suggesting a mechanism for its anticancer effects .
  • Anti-inflammatory Effects : Research published in Inflammation Research highlighted the compound's ability to reduce inflammatory cytokines significantly, indicating its therapeutic potential for inflammatory diseases .
  • Antimicrobial Activity : A study reported in Journal of Antibiotics illustrated that the compound exhibited broad-spectrum antibacterial activity, particularly against resistant strains .
  • Diabetes Management : A recent study indicated that thiazolidinone derivatives improved glucose tolerance and insulin sensitivity in diabetic animal models, suggesting a role in diabetes management .

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions. For example:

  • Reaction with hydrogen peroxide (H₂O₂):
    C=SC=O\text{C=S} \rightarrow \text{C=O} under acidic conditions, yielding (5Z)-3-(4-ethoxyphenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-oxo-1,3-thiazolidin-4-one .
    Conditions: Ethanol solvent, 60–80°C, 6–8 hours.
    Yield: ~75%.

Reduction Reactions

The benzylidene double bond (C=C) is susceptible to catalytic hydrogenation:

  • Reaction with H₂/Pd-C:
    C=CC-C\text{C=C} \rightarrow \text{C-C}, producing (5Z)-3-(4-ethoxyphenyl)-5-(4-hydroxy-3-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one .
    Conditions: Methanol, room temperature, 2–4 hours.
    Yield: ~85% .

Nucleophilic Substitution

The ethoxy and hydroxyl groups participate in substitution reactions:

  • Alkylation of hydroxyl group:
    Reaction with methyl iodide (CH₃I) in basic media replaces the hydroxyl group with a methoxy group .
    Product: (5Z)-3-(4-ethoxyphenyl)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one .
    Yield: ~65% .

Condensation Reactions

The benzylidene moiety reacts with aldehydes or amines to form extended conjugated systems:

  • Reaction with 4-nitrobenzaldehyde:
    Forms (5Z)-5-(4-nitrobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one via Knoevenagel condensation .
    Conditions: Piperidine catalyst, ethanol, reflux (12 hours).
    Yield: ~70% .

Sulfur-Nitrogen Displacement

The thioxo group reacts with amines to form amino derivatives:

  • Reaction with ethylenediamine:
    Produces (5Z)-2-amino-3-(4-ethoxyphenyl)-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one .
    Conditions: Microwave irradiation (300 W, 100°C, 30 minutes).
    Yield: ~80% .

Complexation with Metal Ions

The compound chelates transition metals via sulfur and oxygen atoms:

  • Coordination with Cu(II):
    Forms a 1:2 metal-ligand complex, confirmed by UV-Vis and FT-IR spectroscopy .
    Stability Constant (log K): 4.2 ± 0.1 .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition of the benzylidene double bond with alkenes, forming cyclobutane derivatives .
Example: Reaction with ethylene yields a bicyclic product, confirmed by X-ray crystallography .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., H₂SO₄), the thiazolidinone ring undergoes ring-opening to form thiourea derivatives.
Product: (Z)-N-(4-ethoxyphenyl)-2-((4-hydroxy-3-methoxyphenyl)methylene)hydrazine-1-carbothioamide .

Research Insights

  • Microwave Synthesis: Reactions under microwave irradiation (e.g., sulfur-nitrogen displacement) achieve higher yields (80%) and shorter reaction times (30 minutes) compared to conventional methods .

  • Steric Effects: Bulkier substituents on the benzylidene moiety reduce reaction rates in condensation and substitution reactions .

  • Solvent Dependency: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency by stabilizing transition states.

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Donating Groups (e.g., -OCH₃, -OC₂H₅) : Enhance solubility and moderate lipophilicity, as seen in the target compound. These groups also participate in hydrogen-bonding networks, stabilizing crystal structures .
  • Electron-Withdrawing Groups (e.g., -Cl, -Br) : Increase electrophilicity and membrane permeability but may reduce solubility. For example, the 4-chloro analog exhibits stronger intermolecular halogen bonding but lacks hydroxyl-mediated interactions.
  • Bulkier Substituents (e.g., morpholine, piperazine) : Improve target selectivity, as demonstrated in DYRK1A inhibitors , but may complicate synthesis due to steric hindrance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5Z)-3-(4-ethoxyphenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one?

  • Methodology : The compound can be synthesized via a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and thiosemicarbazide derivatives under acidic conditions. Key steps include:

  • Schiff base formation : Reacting the aldehyde with thiosemicarbazide in ethanol/acetic acid (1:1 v/v) at reflux (80–90°C) for 4–6 hours.
  • Cyclization : Acid-catalyzed (e.g., HCl) cyclization of the Schiff base intermediate to form the thiazolidinone ring.
  • Substituent introduction : The 4-ethoxyphenyl group is introduced via nucleophilic substitution or coupling reactions .
    • Data : Typical yields range from 60–75%, with purity confirmed by HPLC (>95%).

Q. How to confirm the Z-configuration of the benzylidene moiety in this compound?

  • Methodology : Use spectroscopic and crystallographic techniques:

  • NMR : The 1H^1H-NMR coupling constant (JJ) between the benzylidene proton and the adjacent carbon (C-5) typically falls in the range of 10–12 Hz for the Z-isomer.
  • X-ray crystallography : Single-crystal diffraction reveals the dihedral angle between the benzylidene and thiazolidinone rings (e.g., 10–15° for Z-configuration) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the synthesis of substituted thiazolidinones?

  • Methodology : Regioselectivity is influenced by steric and electronic factors:

  • Steric control : Bulkier substituents (e.g., 4-ethoxyphenyl) favor formation at less hindered positions.
  • Electronic control : Electron-withdrawing groups (e.g., nitro) on the benzaldehyde enhance electrophilicity, directing cyclization.
  • Catalytic optimization : Use of Lewis acids (e.g., ZnCl2_2) or ionic liquids improves regioselectivity by stabilizing transition states .
    • Data : Comparative studies show a 20–30% increase in desired regioisomer yield with catalytic additives.

Q. How does the 4-hydroxy-3-methoxybenzylidene group influence biological activity compared to other substituents?

  • Methodology : Conduct structure-activity relationship (SAR) studies:

  • Antimicrobial assays : Compare MIC values against S. aureus (e.g., MIC = 8 µg/mL for 4-hydroxy-3-methoxy vs. 32 µg/mL for unsubstituted benzylidene).
  • Molecular docking : The methoxy group enhances hydrophobic interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase).
    • Contradictions : Iodo-substituted analogs (e.g., ) show higher cytotoxicity but lower solubility, limiting therapeutic utility .

Q. What analytical techniques resolve contradictions in reported biological data for thiazolidinone derivatives?

  • Methodology : Address discrepancies via:

  • Dose-response profiling : Validate IC50_{50} values across multiple cell lines (e.g., MCF-7 vs. HeLa).
  • Metabolic stability assays : Use liver microsomes to assess compound degradation rates (e.g., t1/2_{1/2} < 30 min indicates rapid metabolism).
  • Batch-to-batch reproducibility : Ensure consistent synthetic protocols to minimize impurity-driven artifacts .

Experimental Design Considerations

Q. How to design stability studies for this compound under physiological conditions?

  • Protocol :

pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

Thermal stability : Expose to 40–60°C and analyze by DSC/TGA.

Light sensitivity : Conduct photostability tests under ICH Q1B guidelines.

  • Data : Hydrolysis of the ethoxy group at pH < 3 reduces bioavailability by >50% .

Q. What computational models predict the compound’s interaction with protein targets?

  • Tools :

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to simulate binding to PPAR-γ (a diabetes target).
  • QSAR models : Correlate logP values with antioxidant activity (R2^2 > 0.85).
    • Validation : Experimental IC50_{50} values should align with docking scores (e.g., RMSD < 2.0 Å) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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(5Z)-3-(4-ethoxyphenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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